(3-Piperidin-1-ylpropyl)(2-thienylmethyl)amine
Overview
Description
(3-Piperidin-1-ylpropyl)(2-thienylmethyl)amine is a versatile chemical compound utilized in scientific research for its diverse applications ranging from drug synthesis to catalysis. This compound features a piperidine ring, a thienyl group, and an amine functional group, which contribute to its intriguing structural properties and functional versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Piperidin-1-ylpropyl)(2-thienylmethyl)amine typically involves the reaction of piperidine derivatives with thienylmethyl halides under controlled conditions. One common method includes the nucleophilic substitution reaction where piperidine reacts with 2-thienylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production quality and scalability .
Chemical Reactions Analysis
Types of Reactions
(3-Piperidin-1-ylpropyl)(2-thienylmethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thienyl group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced amine derivatives, and substituted thienyl derivatives .
Scientific Research Applications
(3-Piperidin-1-ylpropyl)(2-thienylmethyl)amine is utilized in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules and as a ligand in catalysis.
Biology: In the study of biological pathways and as a probe in biochemical assays.
Medicine: As a precursor in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Piperidin-1-ylpropyl)(2-thienylmethyl)amine involves its interaction with specific molecular targets and pathways. The piperidine ring and thienyl group contribute to its binding affinity and specificity towards certain enzymes and receptors. The compound can modulate biological activities by inhibiting or activating these targets, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
(3-Piperidin-1-ylpropyl)(2-furylmethyl)amine: Similar structure but with a furan ring instead of a thienyl group.
(3-Piperidin-1-ylpropyl)(2-pyridylmethyl)amine: Contains a pyridine ring instead of a thienyl group.
(3-Piperidin-1-ylpropyl)(2-phenylmethyl)amine: Features a phenyl group instead of a thienyl group.
Uniqueness
(3-Piperidin-1-ylpropyl)(2-thienylmethyl)amine is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This uniqueness enhances its reactivity and binding affinity in various chemical and biological contexts, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
3-piperidin-1-yl-N-(thiophen-2-ylmethyl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2S/c1-2-8-15(9-3-1)10-5-7-14-12-13-6-4-11-16-13/h4,6,11,14H,1-3,5,7-10,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGNXNYMMQBMPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCNCC2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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